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Compound of Interest

Compound Name: 2H-benzotriazole-4-carboxylic acid

Cat. No.: B1236230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2H-
benzotriazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials

science. Due to the limited availability of published experimental spectra for this specific

isomer, this document presents predicted data based on established spectroscopic principles

and data from closely related analogues. It also outlines general experimental protocols for

acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Molecular Structure
2H-Benzotriazole-4-carboxylic acid is a heterocyclic compound featuring a benzotriazole

core with a carboxylic acid substituent at the 4-position of the benzene ring. The "2H"

designation indicates that the proton on the triazole ring is attached to the nitrogen atom at the

2-position.

Chemical Formula: C₇H₅N₃O₂

Molecular Weight: 163.14 g/mol

Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2H-benzotriazole-4-
carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.0 - 14.0 Singlet (broad) 1H
Carboxylic acid proton

(-COOH)

~8.0 - 8.2 Doublet 1H Aromatic proton (H-5)

~7.8 - 8.0 Doublet 1H Aromatic proton (H-7)

~7.4 - 7.6 Triplet 1H Aromatic proton (H-6)

~8.5 - 9.0 Singlet (broad) 1H Triazole N-H proton

Note: The precise chemical shifts and coupling constants would need to be determined

experimentally. The broadness of the -COOH and N-H signals is due to hydrogen bonding and

exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~167.0 Carboxylic acid carbon (-COOH)

~145.0 Aromatic carbon (C-7a)

~132.0 Aromatic carbon (C-3a)

~130.0 Aromatic carbon (C-6)

~128.0 Aromatic carbon (C-4)

~120.0 Aromatic carbon (C-5)

~118.0 Aromatic carbon (C-7)
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Note: The assignments are based on computational predictions and known substituent effects

on benzene ring chemical shifts.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad, Strong
O-H stretch (Carboxylic acid

dimer)

~3100 Medium N-H stretch (Triazole)

~3050 Medium Aromatic C-H stretch

1710 - 1680 Strong C=O stretch (Carboxylic acid)

~1600, ~1470 Medium Aromatic C=C stretches

~1400 Medium O-H bend

1300 - 1200 Strong C-O stretch

~920 Broad, Medium O-H bend (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight.

Table 4: Predicted Mass Spectrometry Data
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m/z Ion

163.04 [M]⁺ (Molecular Ion)

164.05 [M+H]⁺ (Protonated Molecule)[1]

186.03 [M+Na]⁺ (Sodium Adduct)[1]

146.04 [M-OH]⁺ or [M-H₂O+H]⁺

118.04 [M-COOH]⁺

Note: The predicted collision cross-section values for various adducts can be found in public

databases such as PubChem.[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2H-benzotriazole-4-carboxylic
acid in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is

recommended due to the compound's likely solubility and to observe the exchangeable

protons of the carboxylic acid and the N-H group.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16

ppm.

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.
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Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

240 ppm.

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

IR Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the spectrometer and record the spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually

recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass

determination.

Acquisition:
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Infuse the sample solution into the ESI source.

Acquire the mass spectrum in both positive and negative ion modes to observe the

protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

The mass range should be set to scan from m/z 50 to 500.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2H-benzotriazole-4-carboxylic acid.
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Click to download full resolution via product page

Caption: General workflow for the synthesis, spectroscopic analysis, and structural elucidation

of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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